(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine
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Overview
Description
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and an isocyanate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the tert-butoxycarbonyl-protected piperidine.
Addition of the Isocyanate Group: The isocyanate group is introduced by reacting the protected piperidine with phosgene or a phosgene equivalent under controlled conditions to avoid overreaction and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The isocyanate group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles that react with the isocyanate group.
Major Products:
Ureas and Carbamates: Formed through reactions with amines and alcohols.
Free Amine: Obtained by deprotecting the tert-butoxycarbonyl group.
Scientific Research Applications
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of piperidine-based drugs.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Bioconjugation: The isocyanate group can be used to link biomolecules, facilitating the study of protein interactions and other biological processes.
Mechanism of Action
The mechanism of action of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine depends on its reactivity with various nucleophiles. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, which can modify the activity of target molecules. In medicinal chemistry, these modifications can enhance the pharmacokinetic properties of drugs or alter their biological activity.
Comparison with Similar Compounds
(3R)-1-[(tert-butoxy)carbonyl]-3-aminopiperidine: Similar structure but with an amine group instead of an isocyanate.
(3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine: Contains a hydroxyl group instead of an isocyanate.
Uniqueness: (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine is unique due to the presence of both a tert-butoxycarbonyl protecting group and an isocyanate functional group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2734853-36-0 |
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Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9H,5-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
ZJTPXLKZTWUFQN-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)[N+]#[C-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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